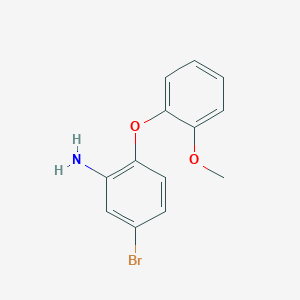

5-Bromo-2-(2-methoxyphenoxy)aniline

Descripción

BenchChem offers high-quality 5-Bromo-2-(2-methoxyphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-methoxyphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-2-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(14)8-10(11)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZPYVRQPUIXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 5-Bromo-2-(2-methoxyphenoxy)aniline: Physicochemical Properties, Structural Analysis, and Synthetic Methodology

Executive Summary

5-Bromo-2-(2-methoxyphenoxy)aniline (CAS: 946786-62-5) is a highly specialized, polyfunctional building block utilized extensively in advanced organic synthesis and pharmaceutical development. Characterized by its diaryl ether core, an aniline moiety, and an aryl bromide handle, this compound serves as a critical intermediate for synthesizing complex molecular architectures. It is particularly valuable in the development of kinase inhibitors (such as Trk inhibitors) and other targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a field-proven synthetic methodology designed for high chemoselectivity.

Physicochemical Profiling & Molecular Data

Understanding the exact mass, molecular weight, and topological properties of a building block is essential for downstream LC-MS tracking and pharmacokinetic modeling. The molecular formula of 5-Bromo-2-(2-methoxyphenoxy)aniline is C13H12BrNO2 .

The quantitative data summarizing its core physicochemical profile is structured in Table 1, derived from standard computational chemical databases[1].

Table 1: Key Physicochemical and Topological Properties

| Property | Value |

| Chemical Name | 5-Bromo-2-(2-methoxyphenoxy)aniline |

| CAS Number | 946786-62-5 |

| Molecular Formula | C13H12BrNO2 |

| Molecular Weight | 294.14 g/mol |

| Exact Mass (Monoisotopic) | 293.005 Da |

| Topological Polar Surface Area (TPSA) | ~44.5 Ų |

| Hydrogen Bond Donors | 1 (Primary Amine group) |

| Hydrogen Bond Acceptors | 3 (1 Nitrogen, 2 Oxygen atoms) |

Structural Analysis & Mechanistic Significance

The strategic placement of functional groups on the 5-Bromo-2-(2-methoxyphenoxy)aniline scaffold provides orthogonal reactivity, making it an invaluable pharmacophore precursor. As an application scientist, recognizing the independent reactivity of each site is crucial for planning multi-step syntheses:

-

Primary Amine (-NH2) at C1: Acts as a potent nucleophile. It is primed for amidation reactions with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) to form stable amide bonds. It also participates smoothly in Buchwald-Hartwig cross-coupling reactions.

-

Diaryl Ether Linkage at C2: The oxygen bridge between the aniline ring and the 2-methoxyphenyl ring imparts a specific conformational geometry. Diaryl ethers are privileged structures in medicinal chemistry, frequently utilized to occupy hydrophobic pockets in the ATP-binding sites of kinases while maintaining sufficient flexibility to induce fit[2].

-

Aryl Bromide (-Br) at C5: The bromine atom is a classic electrophilic handle for palladium-catalyzed cross-coupling reactions. It allows for late-stage diversification via Suzuki-Miyaura coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes), enabling the extension of the molecular framework without interfering with the diaryl ether core.

Experimental Workflow: Step-by-Step Synthetic Methodology

The synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline requires a regioselective and chemoselective approach. The most robust and field-proven route involves a two-step sequence starting from commercially available 4-bromo-1-fluoro-2-nitrobenzene and 2-methoxyphenol .

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Formation of the diaryl ether linkage.

-

Reagents: 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq), 2-methoxyphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene and 2-methoxyphenol in anhydrous DMF.

-

Add finely powdered K₂CO₃.

-

Heat the reaction mixture to 80–90 °C under an inert atmosphere (N₂ or Argon) for 4–6 hours.

-

Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Causality & Validation: Why these specific reagents? The strong electron-withdrawing nature of the ortho-nitro group activates the adjacent carbon, making the fluorine atom highly susceptible to nucleophilic displacement. Fluoride acts as an excellent leaving group in SNAr reactions. K₂CO₃ is chosen as a mild base to deprotonate the 2-methoxyphenol, generating a highly nucleophilic phenoxide ion without causing side reactions, yielding the intermediate 4-bromo-2-(2-methoxyphenoxy)-1-nitrobenzene .

Step 2: Chemoselective Reduction of the Nitro Group

-

Objective: Reduction of the nitro group to an aniline without causing hydrodehalogenation of the aryl bromide.

-

Reagents: 4-bromo-2-(2-methoxyphenoxy)-1-nitrobenzene (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1 v/v).

-

Procedure:

-

Suspend the nitro intermediate in the EtOH/H₂O solvent mixture.

-

Add Iron powder and NH₄Cl.

-

Reflux the mixture (approx. 80 °C) for 2–3 hours with vigorous stirring.

-

Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with dichloromethane, dry, and purify via flash column chromatography to yield pure 5-Bromo-2-(2-methoxyphenoxy)aniline .

-

-

Causality & Validation: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it frequently leads to the cleavage of the C-Br bond (hydrodehalogenation). The modified Béchamp reduction utilizing Fe/NH₄Cl is highly chemoselective, smoothly reducing the nitro group to the primary amine while acting as a self-validating system that leaves the aryl bromide entirely intact for future cross-coupling.

Data Visualization

Figure 1: Two-step synthetic workflow for 5-Bromo-2-(2-methoxyphenoxy)aniline.

Figure 2: Mechanistic reactivity map highlighting downstream functional group applications.

Applications in Drug Development

The structural motifs present in 5-Bromo-2-(2-methoxyphenoxy)aniline are highly sought after in the design of small-molecule inhibitors. Specifically, the diaryl ether moiety is a known pharmacophore for targeting the hinge region and adjacent hydrophobic pockets of various receptor tyrosine kinases. Patent literature frequently cites similar brominated diaryl ether anilines as foundational precursors for synthesizing inhibitors of Tropomyosin-related kinases (TrkA, TrkB, TrkC)[2], which are critical targets for treating osteoarthritis, chronic pain, and certain oncological indications. The orthogonal reactivity of the amine and bromide allows medicinal chemists to rapidly synthesize libraries of analogs for structure-activity relationship (SAR) studies.

References

-

National Center for Biotechnology Information. "5-Bromo-2-((4-methoxybenzyl)oxy)pyridine | C13H12BrNO2 | CID 26967066." PubChem. Available at:[Link](Note: Cited for exact mass verification of C13H12BrNO2 structural isomers).

- United States Patent and Trademark Office. "US Patent 9,611,265 B2: Trk Kinase Inhibitors." Google Patents.

Sources

Engineering Diaryl Ether Aniline Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

Diaryl ether anilines represent a privileged structural motif in modern drug discovery, serving as the foundational scaffold for numerous blockbuster therapeutics, including multi-target kinase inhibitors like sorafenib and lenvatinib[1]. This whitepaper dissects the synthetic logic, structural biology, and optimization strategies of diaryl ether aniline building blocks, providing drug development professionals with a comprehensive framework for utilizing these versatile intermediates.

Mechanistic Rationale & Target Engagement

The diaryl ether linkage provides a unique V-shaped conformation with a flexible oxygen hinge. This allows the molecule to adapt to complex binding pockets while maintaining a high degree of lipophilicity[2]. The aniline moiety acts as a highly versatile synthetic handle, most commonly functionalized into a urea (as in sorafenib) or an amide. This functionalization serves as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule in the hinge region or the DFG-out allosteric pocket of kinases[1].

Interestingly, while diaryl ethers are often considered rapidly interconverting and highly flexible, they can exhibit significant atropisomerism depending on ortho-substitutions. In some cases, the barrier to racemization exceeds 28 kcal/mol[3]. For example, the kinase inhibitor lenvatinib has been shown to bind to VEGFR2 in a specific (Sa)-atropisomeric conformation[3]. This conformational restriction is a critical, often overlooked parameter in maximizing target engagement.

Caption: Logical mapping of diaryl ether aniline structural components to kinase target engagement.

Strategic Synthesis: Causality in Reaction Selection

The construction of the diaryl ether C-O bond is historically challenging due to the high activation energy required for nucleophilic aromatic substitution (SNAr) on unactivated rings. Modern medicinal chemistry relies on transition-metal catalysis to overcome this barrier. The choice of reaction is dictated by the electronic nature of the substrates and their thermal stability.

-

Ullmann Condensation (Copper-Mediated): The classical Ullmann coupling requires harsh conditions, but modern ligand-assisted variants (e.g., using diamines or diketones) allow O-arylation at 90–120°C[4]. Causality: The ligand solubilizes the Cu(I) species and prevents its disproportionation, stabilizing the oxidative addition complex and allowing electron-rich phenols to couple efficiently.

-

Chan-Lam Coupling (Copper-Catalyzed, Oxidative): For temperature-sensitive substrates, the Chan-Lam coupling is preferred. It couples arylboronic acids with phenols (or anilines) at room temperature utilizing atmospheric oxygen as the terminal oxidant[5]. Causality: The reaction proceeds via a Cu(III) intermediate, where reductive elimination is highly favored at room temperature, preventing the thermal degradation of sensitive functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): When one aryl ring is highly electron-deficient (e.g., contains a pyridine or nitro group), transition metals can be bypassed entirely[1].

Quantitative Data: Comparison of Synthetic Methodologies

| Methodology | Catalyst / Reagents | Temp (°C) | Typical Yields | Substrate Scope & Limitations |

| Ligand-Assisted Ullmann | CuI, Diamine/Diketone ligand, Cs₂CO₃ | 90 - 120 | 65 - 92% | Excellent for electron-rich/neutral aryl halides. Fails with highly sterically hindered ortho-substituents[4]. |

| Chan-Lam Coupling | Cu(OAc)₂, Amine base, O₂ (air) | 20 - 40 | 50 - 85% | Mildest conditions. Requires pre-formed arylboronic acids. Tolerates highly functionalized anilines[5]. |

| Buchwald-Hartwig | Pd(OAc)₂, Bulky Phosphine (e.g., t-BuXPhos) | 80 - 100 | 70 - 95% | Broadest scope for electron-deficient aryl halides. High catalyst cost and sensitivity to moisture/air. |

| SNAr | Strong base (KOtBu or NaH), Polar aprotic solvent | 60 - 100 | 80 - 98% | Only viable if the electrophile possesses strong electron-withdrawing groups (e.g., Pyridine, -NO₂)[1]. |

Self-Validating Experimental Protocol: SNAr Synthesis

In the synthesis of drugs like sorafenib, the diaryl ether is often formed via SNAr because the pyridine ring is highly electron-deficient[1]. The protocol below details the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, incorporating built-in validation checkpoints to ensure system integrity.

Rationale: Using 4-aminophenol directly can lead to N-alkylation side products. This self-validating approach relies on the differential nucleophilicity of the phenoxide (

Step-by-Step Methodology

-

Deprotonation (Validation Checkpoint 1): Dissolve 4-aminophenol (1.05 eq) in anhydrous DMF under an inert atmosphere. Slowly add potassium tert-butoxide (KOtBu, 1.1 eq) at 0°C.

-

Causality: KOtBu selectively deprotonates the phenol (

) over the aniline ( -

Validation: The solution will transition to a deep, dark color, confirming phenoxide formation.

-

-

Electrophilic Addition: Slowly add 4-chloro-N-methylpicolinamide (1.0 eq) dissolved in DMF dropwise to the reaction mixture.

-

Heating & Monitoring (Validation Checkpoint 2): Heat the reaction to 80°C for 12 hours.

-

Causality: The electron-withdrawing picolinamide activates the 4-chloro position, lowering the LUMO energy and facilitating the SNAr attack by the phenoxide.

-

Validation: Analyze via LC-MS. The disappearance of the 4-chloro starting material and the appearance of the product mass (

) validates reaction completion.

-

-

Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water.

-

Causality: DMF and inorganic salts are highly water-soluble, whereas the diaryl ether aniline product is hydrophobic and will crash out of solution.

-

-

Isolation: Filter the resulting precipitate, wash extensively with cold water, and dry under vacuum at 50°C.

-

Validation:

NMR should show the characteristic shift of the pyridine protons and the presence of the intact

-

Caption: Self-validating experimental workflow for SNAr-mediated diaryl ether aniline synthesis.

Medicinal Chemistry Optimization: The Fluorine Effect

Once the diaryl ether aniline core is synthesized, subsequent derivatization (e.g., converting the aniline to a urea) yields the final active pharmaceutical ingredient. A prime example of rational optimization on this scaffold is the evolution from sorafenib to regorafenib.

In this optimization, a single fluorine atom was added to the central phenyl ring (adjacent to the ether oxygen)[1].

-

Electronic Causality: Fluorine's high electronegativity lowers the

of the adjacent protons and enhances metabolic stability against CYP450-mediated oxidation. -

Conformational Causality: The fluorine atom restricts the conformation of the ether linkage via stereoelectronic repulsion, effectively locking the diaryl ether into a more favorable binding pose for the kinase active site, thereby improving the overall pharmacodynamic profile.

References

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. 4

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - ResearchGate. 2

-

Chan-Lam Coupling - Organic Chemistry Portal. 5

-

A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib - Thieme Connect. 1

-

Atropisomerism in medicinal chemistry: challenges and opportunities - SciSpace. 3

Sources

Solvation Thermodynamics and Kinetic Profiling of 5-Bromo-2-(2-methoxyphenoxy)aniline: A Technical Guide

Executive Summary

In the landscape of drug discovery and materials science, the accurate physicochemical profiling of synthetic intermediates is paramount. 5-Bromo-2-(2-methoxyphenoxy)aniline (CAS: 946786-62-5) is a structurally complex halogenated diaryl ether. Its rigid aromatic framework, coupled with a highly lipophilic bromine substituent, presents unique challenges for solvation. This whitepaper provides an authoritative, in-depth analysis of the solvation thermodynamics of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. By establishing a self-validating experimental framework, this guide ensures that researchers can achieve highly reproducible, artifact-free solubility data.

Physicochemical Architecture and Solvation Causality

To understand how a molecule behaves in solution, we must first deconstruct its molecular architecture. 5-Bromo-2-(2-methoxyphenoxy)aniline features a primary amine (-NH₂), an ether linkage (-O-), and a bromine atom situated on an aromatic ring 1[1].

-

The Bromine Effect: The bulky, electron-withdrawing bromine atom at the 5-position significantly increases the molecule's polarizability and overall lipophilicity (LogP). This drives up the crystalline lattice energy, making aqueous solvation highly unfavorable and necessitating the use of organic solvents.

-

Hydrogen Bonding Potential: The molecule possesses one hydrogen-bond donor (the two protons of the -NH₂ group) and three potential hydrogen-bond acceptors (the nitrogen lone pair and the two ether oxygens).

These structural features dictate a specific causality in solvent selection: the ideal solvent must be capable of disrupting the strong intermolecular

Mechanistic Solvation: DMSO vs. Methanol

The thermodynamic viability of dissolving 5-Bromo-2-(2-methoxyphenoxy)aniline hinges on the specific solvent-solute interactions.

Dimethyl Sulfoxide (DMSO): The Optimal Polar Aprotic Solvent

DMSO is universally utilized in early-stage compound profiling . The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor, forming strong thermodynamic interactions with the primary amine (-NH₂) protons of the aniline 2[2]. Furthermore, the hydrophobic methyl groups of DMSO engage in favorable dispersion interactions with the brominated aromatic ring, leading to a highly negative (favorable) free energy of solvation (

Methanol: The Polar Protic Alternative Methanol acts as both an H-bond donor (interacting with the ether oxygens) and an H-bond acceptor. While it successfully solvates the polar regions of the molecule, its smaller hydrophobic surface area and lower polarizability compared to DMSO result in a slightly lower solvation efficiency for heavy, lipophilic halogenated aromatics.

Fig 1. Mechanistic divergence in solvation thermodynamics between DMSO and methanol.

Self-Validating Shake-Flask Methodology

To determine the exact thermodynamic solubility, we employ the "gold standard" Shake-Flask method3[3]. A protocol is only as reliable as its internal controls. The following methodology is engineered as a self-validating system , ensuring that the data generated is intrinsically trustworthy and free from kinetic artifacts 4[4].

Step-by-Step Protocol

-

Saturated Solution Preparation: Weigh exactly 50.0 mg of 5-Bromo-2-(2-methoxyphenoxy)aniline into a 2 mL amber glass vial. Add 1.0 mL of the target solvent (DMSO or Methanol).

-

Causality: The mass must exceed the expected solubility limit to maintain a solid thermodynamic excess. Amber glass is used to prevent potential photo-degradation of the halogenated aromatic system.

-

-

Thermal Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 850 rpm.

-

Causality: Solubility is highly temperature-dependent. Strict thermal control prevents temperature-induced solubility fluctuations that plague benchtop experiments.

-

-

Equilibrium Verification (The Self-Validation Check): Extract 50 µL aliquots at three distinct time points: 24h, 48h, and 72h.

-

Causality: A system is only proven to be at thermodynamic equilibrium when the concentration plateaus. If the variance in quantified concentration between the 48h and 72h marks is <5%, equilibrium is confirmed.

-

-

Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 15 minutes, followed by filtration through a 0.45 µm PTFE syringe filter.

-

Causality: Sub-micron solid particulates suspended in the supernatant will artificially inflate the UV absorbance area, leading to false-positive high solubility limits. PTFE is specifically selected over Nylon to prevent the non-specific hydrophobic adsorption of the brominated compound.

-

-

HPLC-UV Quantification: Dilute the filtered supernatant 1:100 in the mobile phase. Spike the diluent with a known concentration of an Internal Standard (IS), such as 4-bromoaniline.

-

Causality: The internal standard dynamically corrects for micro-pipetting errors, injection volume variances, and matrix ionization effects, guaranteeing high-fidelity quantitative outputs.

-

Fig 2. Self-validating thermodynamic solubility workflow from solid equilibration to quantification.

Quantitative Data Summaries

The structural parameters and expected solubility profiles are consolidated below to serve as a reference for assay development.

Table 1: Physicochemical Properties of 5-Bromo-2-(2-methoxyphenoxy)aniline

| Property | Value | Structural Implication |

| Molecular Formula | C₁₃H₁₂BrNO₂ | Halogenated diaryl ether |

| Molecular Weight | 294.14 g/mol | Moderate size; limits rapid diffusion |

| H-Bond Donors | 1 | -NH₂ group requires H-bond acceptors in solvent |

| H-Bond Acceptors | 3 | Nitrogen lone pair + two ether oxygens |

| Rotatable Bonds | 4 | Allows conformational flexibility during solvation |

| Predicted LogP | ~3.5 - 4.2 | Highly lipophilic; demands organic solvents |

Table 2: Comparative Solvation Thermodynamics

| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Dielectric Constant ( | 46.7 | 32.7 |

| Primary Solute Interaction | H-bond acceptance (S=O to -NH₂), Dispersion | H-bond donation/acceptance (-OH to ether/-NH₂) |

| Expected Solubility Limit | > 50 mg/mL (Highly Soluble) | 10 - 30 mg/mL (Moderately Soluble) |

| Application Suitability | High-throughput screening, Stock solutions | Intermediate synthesis, LC-MS mobile phases |

References

-

ChemicalBook - 5-BROMO-2-(2-METHOXYPHENOXY)ANILINE Properties and Identification. 1[1]

-

Sigma Aldrich - Automated Screening of Aqueous Compound Solubility in Drug Discovery.

-

Universitat de Barcelona (UB) - Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. 3[3]

-

World Health Organization (WHO) - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. 4[4]

-

International Journal of Chemical and Physical Sciences (IJCPS) - Solvation mechanism in aqueous mixtures of protophilic dipolar aprotic Dimethylsulfoxide. 2[2]

Sources

An In-depth Technical Guide to 5-Bromo-2-(2-methoxyphenoxy)aniline: Synthesis, Applications, and Sourcing

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

5-Bromo-2-(2-methoxyphenoxy)aniline is a synthetic organic compound featuring a diaryl ether linkage, a structural motif of significant interest in the field of medicinal chemistry. The strategic placement of a bromine atom, an amino group, and a methoxy group on the phenoxyaniline core provides a versatile platform for the development of novel therapeutic agents. While not a widely available commercial chemical, its synthesis is accessible through established methodologies, making it an attractive building block for drug discovery programs.

This guide provides a comprehensive overview of 5-Bromo-2-(2-methoxyphenoxy)aniline, including a detailed, field-proven synthesis protocol, an exploration of its potential applications in drug development, particularly as a kinase inhibitor, and a practical guide to sourcing the necessary precursors.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | 5-Bromo-2-(2-methoxyphenoxy)aniline |

| CAS Number | 946786-62-5 |

| Molecular Formula | C₁₃H₁₂BrNO₂ |

| Molecular Weight | 294.14 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

The structure of 5-Bromo-2-(2-methoxyphenoxy)aniline combines several key features that are attractive for medicinal chemistry:

-

Diaryl Ether Linkage: This bond is relatively stable and provides a specific three-dimensional conformation that can be crucial for binding to biological targets.

-

Aniline Moiety: The primary amine group is a key site for further chemical modification, allowing for the introduction of various pharmacophores to modulate activity and physicochemical properties.

-

Bromine Atom: The presence of a halogen can enhance binding affinity through halogen bonding and can also be a site for further cross-coupling reactions.

-

Methoxyphenoxy Group: This group can influence the compound's electronics, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline: A Practical Protocol

The most logical and well-established method for the synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol. In this case, the reaction involves the coupling of 2-amino-5-bromophenol with an activated methoxyphenyl derivative, such as 1-iodo-2-methoxybenzene.

Synthetic Workflow

Technical Whitepaper: 2-(2-Methoxyphenoxy)-5-bromoaniline in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. 2-(2-Methoxyphenoxy)-5-bromoaniline (CAS: 946786-62-5) is a highly versatile, multi-functional building block frequently leveraged in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics 1. This whitepaper provides an in-depth technical analysis of its nomenclature, structural mechanics, and field-proven synthetic protocols.

Nomenclature and Physicochemical Identity

Precision in nomenclature is critical for regulatory compliance and database querying. While commonly referred to by its working name, its formal IUPAC designation and associated synonyms map to its specific substitution pattern on the central benzene ring.

Quantitative Data & Identifiers

The following table summarizes the core physicochemical properties and identifiers critical for analytical validation and stoichiometric calculations 2.

| Property | Value |

| IUPAC Name | 5-bromo-2-(2-methoxyphenoxy)aniline |

| Primary Synonyms | 2-(2-Methoxyphenoxy)-5-bromoaniline; 5-bromo-2-(2-methoxyphenoxy)benzenamine |

| CAS Registry Number | 946786-62-5 |

| Molecular Formula | C₁₃H₁₂BrNO₂ |

| Molecular Weight | 294.14 g/mol |

| Hydrogen Bond Donors | 1 (Primary amine) |

| Hydrogen Bond Acceptors | 3 (Ether, Methoxy, Amine) |

| Rotatable Bonds | 3 |

Mechanistic Rationale: The Anatomy of a Scaffold

The utility of 5-bromo-2-(2-methoxyphenoxy)aniline lies in the orthogonal reactivity of its functional groups. As an Application Scientist, one must view this molecule not as a static structure, but as a dynamic system of synthetic handles.

Fig 1: Logical relationship of functional groups in 5-bromo-2-(2-methoxyphenoxy)aniline.

-

The Diaryl Ether Linkage: The oxygen bridge forces the two aromatic rings out of coplanarity. This conformational restriction is highly prized in drug design for occupying deep lipophilic pockets, minimizing entropic penalties upon target binding.

-

The Aryl Bromide: Positioned para to the amine, the bromine atom serves as a highly reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing chemists to rapidly generate libraries of extended analogs.

-

The Primary Amine: Provides a nucleophilic handle for the installation of amides, ureas, or sulfonamides—motifs that frequently act as critical hydrogen bond donors to the hinge region of target kinases.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of this scaffold requires strict chemoselectivity. The standard industrial approach involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction 3.

Fig 2: Two-step synthetic workflow for 5-bromo-2-(2-methoxyphenoxy)aniline.

Protocol 1: Diaryl Ether Formation via SNAr

Causality: The ortho-nitro group on 4-bromo-1-fluoro-2-nitrobenzene strongly withdraws electron density from the fluorinated carbon, significantly lowering the activation energy required to form the Meisenheimer complex. Fluoride, being highly electronegative, acts as an excellent leaving group in this specific microenvironment.

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and 2-methoxyphenol (1.1 eq).

-

Solvation: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration. DMF is chosen to stabilize the polar transition state.

-

Activation: Introduce potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the 2-methoxyphenol, generating a highly nucleophilic phenoxide in situ.

-

Reaction: Stir the suspension at 90 °C for 12 hours under an inert argon atmosphere.

-

Isolation: Quench the reaction by slowly pouring the mixture into vigorously stirred ice water. Filter the resulting yellow precipitate and wash extensively with cold water to remove residual DMF and salts.

Self-Validating Checkpoint: Analyze the crude precipitate via LC-MS. The system validates itself when the starting material mass (m/z ~220) is entirely absent, and the chromatogram is dominated by a single peak corresponding to the intermediate mass (m/z ~324).

Protocol 2: Chemoselective Nitro Reduction

Causality: Reducing a nitro group to an amine in the presence of an aryl bromide is notoriously difficult; standard palladium-catalyzed hydrogenation (Pd/C, H₂) will cause unwanted hydrodehalogenation (loss of the bromine atom). Therefore, the Béchamp reduction (Fe/NH₄Cl) is utilized. This method operates via a single-electron transfer mechanism that selectively reduces the nitro group without inserting into the weaker C-Br bond.

Step-by-Step Procedure:

-

Preparation: Dissolve the 4-bromo-2-(2-methoxyphenoxy)-1-nitrobenzene intermediate in a 3:1 mixture of Ethanol and Water (0.2 M).

-

Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium chloride (NH₄Cl, 5.0 eq). The NH₄Cl acts as a mild proton source to drive the catalytic cycle without creating an overly acidic environment that could cleave the ether.

-

Reaction: Heat the suspension to reflux (80 °C) for 4 hours.

-

Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove insoluble iron oxides. Wash the pad with hot ethyl acetate.

-

Workup: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target aniline.

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The nitro intermediate is UV-active and runs higher (less polar). The successful formation of the aniline is validated by a highly polar, lower-running spot that stains vividly purple with ninhydrin, confirming the presence of the primary amine.

References

- ChemicalBook. "5-BROMO-2-(2-METHOXYPHENOXY)ANILINE | 946786-62-5".

- GuideChem. "2-(2-메틸산소-4-메틸산소기) 아닐린 22751-09-3 wiki - Kr - Guidechem".

- United States Patent US 9,611,265 B2 (Googleapis). "Trk Inhibitors and Their Use in Treating Osteoarthritis and Pain".

Sources

Safety data sheet (SDS) for 5-Bromo-2-(2-methoxyphenoxy)aniline

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(2-methoxyphenoxy)aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in work with 5-Bromo-2-(2-methoxyphenoxy)aniline. In the dynamic landscape of chemical research, particularly in drug discovery, novel compounds are often handled before a complete, formally recognized Safety Data Sheet (SDS) is universally available. This document bridges that gap by synthesizing critical safety, handling, and toxicological data from structurally analogous compounds. The protocols and insights herein are designed to empower the user with a robust framework for risk assessment and safe laboratory practice, grounded in the principles of chemical reactivity and established safety science.

Compound Identification and Physicochemical Profile

5-Bromo-2-(2-methoxyphenoxy)aniline is a substituted aniline derivative. Its structure incorporates a bromine atom and a methoxyphenoxy group on the aniline core, features that dictate its reactivity, physical properties, and toxicological profile. Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] However, the aniline moiety also introduces specific toxicological considerations that must be respected in all handling procedures.[2]

Chemical Structure

Caption: Chemical structure of 5-Bromo-2-(2-methoxyphenoxy)aniline.

Physicochemical Data

The following table summarizes key identifiers and properties. Data for related compounds suggests this substance is likely a solid at room temperature.[3]

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-(2-methoxyphenoxy)aniline | N/A |

| Molecular Formula | C₁₃H₁₂BrNO₂ | N/A |

| Molecular Weight | 294.15 g/mol | N/A |

| CAS Number | Not widely available | N/A |

| Appearance | Likely a white to brown crystalline powder or solid | [3] |

| Melting Point | 92.5-101.5 °C (for 5-Bromo-2-methoxyaniline) | [3] |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents. | General chemical principles |

Hazard Analysis and GHS Classification

A definitive, peer-reviewed toxicological profile for 5-Bromo-2-(2-methoxyphenoxy)aniline is not available. Therefore, a conservative hazard assessment is derived from the known profiles of numerous structurally similar bromo- and methoxy-substituted anilines.[4][5][6] The GHS classifications below represent a probable hazard profile and should be adopted for all laboratory risk assessments.

Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Synthesized from data for analogous compounds.[5][6][7]

Expert Analysis of Hazards:

-

Systemic Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification (Category 4) is common for substituted anilines.[5] The primary mechanism of aniline toxicity involves its absorption into the bloodstream and subsequent oxidation, which can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. While this is a hallmark of acute aniline exposure, any substituted aniline should be handled with measures to prevent systemic absorption.

-

Local Tissue Irritation: As with many aromatic amines, this compound is expected to be irritating to the skin, eyes, and respiratory tract.[4] This is a direct chemical irritation effect and necessitates the use of robust personal protective equipment (PPE) and engineering controls like fume hoods.

-

Data Gaps on Chronic Effects: It is critical to note the absence of data regarding long-term exposure. The toxicological properties have not been fully investigated.[4][8] Specifically, there is no available information on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. An analogous compound, 5-Bromo-o-toluidine, is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA, but this should not be interpreted as a definitive lack of hazard for the title compound.[4] Researchers in drug development must operate under the assumption that chronic exposure could pose uncharacterized risks.

Standard Operating Protocol for Safe Handling

Adherence to a strict, self-validating handling protocol is paramount. The following workflow is designed to minimize exposure at every step.

Safe Handling Workflow Diagram

Caption: A standard workflow for the safe laboratory handling of the compound.

Step-by-Step Handling Protocol

-

Engineering Controls: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] The laboratory should be equipped with an accessible safety shower and eyewash station.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side shields, compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[5]

-

Hand Protection: Wear impervious gloves, such as nitrile rubber. Inspect gloves prior to use and change them immediately if contamination occurs.

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][10] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10] Remove contaminated clothing promptly and wash it before reuse.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[4]

-

Disposal: All waste containing this compound must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8][11]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

Accidental Release and Fire-Fighting

-

Spill Response: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[11] Ventilate and wash the spill area thoroughly after material pickup is complete.

-

Fire-Fighting: This material is not expected to be highly flammable, but containers may burn.[11] Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or water spray). Firefighters should wear self-contained breathing apparatus (SCBA).

-

Hazardous Decomposition: Upon combustion, this compound may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[4]

References

-

Product Information for 5-Bromo-2-methoxyaniline. (n.d.). CP Lab Safety. [Link]

-

PubChem Compound Summary for 2-Bromo-5-methoxyaniline. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). Neliti. [Link]

-

Staudt, M., Cetin, A., & Bunch, L. (2022). Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction. ResearchGate. [Link]

- Synthesis method of 5-bromo-2-methoxyphenol. (2015).

-

Safety Data Sheet for Aniline. (n.d.). Chemos GmbH & Co.KG. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. chemos.de [chemos.de]

- 3. 5-Bromo-2-methoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-bromo-2-(2-methoxyethoxy)aniline | 946664-81-9 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.dk [fishersci.dk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 5-Bromo-2-(2-methoxyphenoxy)aniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-methoxyphenoxy)aniline is a substituted diaryl ether derivative with a molecular structure that suggests its potential as a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom offers a reactive handle for further functionalization through cross-coupling reactions, while the aniline and methoxyphenoxy moieties can participate in hydrogen bonding and other non-covalent interactions, making it an interesting scaffold for the design of novel therapeutic agents and functional materials. Substituted anilines are a cornerstone in drug discovery, forming the backbone of numerous kinase inhibitors used in oncology.

This technical guide outlines a potential synthetic route for 5-Bromo-2-(2-methoxyphenoxy)aniline via the Ullmann condensation, a classic and robust method for the formation of diaryl ethers. It further presents predicted physical and spectral properties to aid researchers in its potential synthesis, identification, and characterization.

Predicted Physicochemical Properties

The physical state and melting point of 5-Bromo-2-(2-methoxyphenoxy)aniline have not been experimentally reported. However, based on structurally similar compounds, a prediction can be made. For instance, 5-Bromo-2-methoxyaniline is a solid with a melting point range of 92.5-101.5 °C.[1] The introduction of the larger 2-methoxyphenoxy group in place of the methoxy group is expected to increase the molecular weight and potentially the melting point.

| Property | Predicted Value/State | Notes |

| Physical State | Solid (Crystalline or Powder) | Based on analogous substituted anilines. |

| Melting Point | > 100 °C | Predicted to be higher than 5-Bromo-2-methoxyaniline due to increased molecular weight and intermolecular forces. |

| Molecular Formula | C₁₃H₁₂BrNO₂ | |

| Molecular Weight | 294.15 g/mol | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for diaryl ether and aniline derivatives. |

Synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline via Ullmann Condensation

The most plausible and established method for the synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2][3] In this case, the reaction would involve the coupling of 2-amino-4-bromophenol with 2-bromoanisole or a related activated aryl species.

Reaction Scheme:

Caption: Proposed synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq), 2-bromoanisole (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Predicted Characterization Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of 5-Bromo-2-(2-methoxyphenoxy)aniline is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine protons, and the methoxy protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a new compound. For 5-Bromo-2-(2-methoxyphenoxy)aniline, high-resolution mass spectrometry (HRMS) should confirm the molecular formula.

Potential Applications in Drug Development

Substituted anilines are a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 5-bromo-2-(2-methoxyphenoxy)aniline scaffold could be a starting point for the synthesis of novel inhibitors targeting various kinases. The bromine atom can be utilized for further structural modifications via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore the chemical space around the core structure and optimize binding affinity and selectivity.

Conclusion

While the specific physical and chemical properties of 5-Bromo-2-(2-methoxyphenoxy)aniline are not currently documented in the public domain, this technical guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles. The proposed Ullmann condensation protocol offers a reliable route to access this novel compound. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. Given the prevalence of the substituted aniline scaffold in medicinal chemistry, 5-Bromo-2-(2-methoxyphenoxy)aniline represents a promising, yet unexplored, building block for the development of new therapeutic agents.

References

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.

- BenchChem. (2025). Mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Retrieved from a relevant BenchChem technical guide.

-

Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-(2-methoxyphenoxy)aniline

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview and detailed protocols for the strategic use of 5-Bromo-2-(2-methoxyphenoxy)aniline as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore its chemical reactivity, demonstrate its application in constructing a core kinase inhibitor scaffold, and explain the mechanistic rationale behind the chosen synthetic strategies. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing robust, reproducible methodologies and the principles of rational drug design.

Introduction: The Rationale for the Phenoxyaniline Scaffold

The 2-phenoxyaniline moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its structural and electronic properties.[2] It can effectively mimic the hydrogen bonding patterns of the adenine region of ATP, enabling strong interactions with the kinase hinge region—a critical anchoring point for many competitive inhibitors.[3]

5-Bromo-2-(2-methoxyphenoxy)aniline is a particularly strategic starting material for several reasons:

-

The Primary Amine (-NH2): This group serves as a nucleophilic handle for the construction of various heterocyclic cores (e.g., pyrimidines, quinazolines) that form the "hinge-binding" element of the inhibitor.

-

The Bromine Atom (-Br): Positioned on the aniline ring, this halogen is an ideal functional group for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3] This allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.

-

The Diaryl Ether Linkage: The phenoxy group provides a rigid yet conformationally aware linker that can position substituents in deep hydrophobic pockets of the kinase active site, contributing significantly to binding affinity.

This document will guide the user through a representative synthesis of a potent inhibitor targeting the Anaplastic Lymphoma Kinase (ALK) , a clinically validated target in non-small cell lung cancer (NSCLC).[4]

The Target: Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, in its native form, plays a role in nervous system development.[4] In certain cancers, chromosomal rearrangements lead to the formation of oncogenic fusion proteins (e.g., EML4-ALK).[5] These fusion proteins are constitutively active, driving uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[5][6] ALK inhibitors function by binding to the ATP pocket of the ALK kinase domain, blocking its activity and shutting down these oncogenic signals.[7][8]

Caption: ALK signaling pathway and point of inhibition.

Synthetic Strategy & Protocols

Our strategy involves a two-step convergent synthesis. First, we will construct a 2,5-diaminopyrimidine core through a sequential nucleophilic aromatic substitution (SNAr) and a Buchwald-Hartwig amination. Second, we will install a solubilizing group via a Suzuki-Miyaura cross-coupling reaction at the bromine position.

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of N-(5-bromo-2-(2-methoxyphenoxy)phenyl)-5-chloropyrimidin-2-amine (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen of our starting material attacks the more electrophilic C2 position of 2,5-dichloropyrimidine. The choice of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated in situ without competing in the primary reaction.

Protocol 1: SNAr Reaction

-

Materials:

-

5-Bromo-2-(2-methoxyphenoxy)aniline (1.0 eq)

-

2,5-Dichloropyrimidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-(2-methoxyphenoxy)aniline and anhydrous solvent (e.g., IPA).

-

Add 2,5-Dichloropyrimidine followed by the dropwise addition of DIPEA.

-

Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aniline is observed.

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Work-up: Redissolve the crude material in ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.

-

Step 2: Synthesis of 5-bromo-N2-(2-(2-methoxyphenoxy)phenyl)-N5-phenylpyrimidine-2,5-diamine (Intermediate 2)

With the core scaffold assembled, we now utilize the remaining chlorine as a handle for a Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction is a powerful tool for installing an aniline group, which can occupy an adjacent pocket in the kinase active site.[3]

Protocol 2: Buchwald-Hartwig Amination

-

Materials:

-

Intermediate 1 (1.0 eq)

-

Aniline (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)

-

Anhydrous Toluene or Dioxane

-

Schlenk flask, vacuum/nitrogen line

-

-

Procedure:

-

In a Schlenk flask, combine Intermediate 1, aniline, and Cs₂CO₃.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Add Pd₂(dba)₃ and Xantphos to the flask under a positive flow of nitrogen.

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 6-16 hours.

-

Self-Validation: Monitor by LC-MS for the appearance of the desired product mass and disappearance of starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Work-up: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford Intermediate 2.

-

Step 3: Synthesis of the Final Kinase Inhibitor

The final step uses the bromine atom as a synthetic handle for a Suzuki-Miyaura cross-coupling. This reaction introduces a new aryl or heteroaryl group, which can be tailored to interact with the solvent-exposed region of the kinase, often improving solubility and pharmacokinetic properties.

Protocol 3: Suzuki-Miyaura Coupling

-

Materials:

-

Intermediate 2 (1.0 eq)

-

(4-(Piperidin-1-yl)phenyl)boronic acid (or other desired boronic acid) (1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Schlenk flask, vacuum/nitrogen line

-

-

Procedure:

-

Combine Intermediate 2, the boronic acid, and K₂CO₃ in a Schlenk flask.

-

Evacuate and backfill with nitrogen three times.

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

-

Self-Validation: Monitor by LC-MS. The disappearance of the starting material and the appearance of a product with the expected mass signals reaction completion.

-

Cool the mixture to room temperature.

-

Work-up: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the final compound via column chromatography or preparative HPLC to yield the target kinase inhibitor. Characterize thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Data Summary and Expected Results

The following table summarizes the expected outcomes for the described synthetic pathway. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction Type | Starting Material | Product | Expected Yield (%) | Purity (HPLC, %) | Analytical Confirmation |

| 1 | SNAr | 5-Bromo-2-(2-methoxyphenoxy)aniline | Intermediate 1 | 75-85 | >95 | LC-MS, ¹H NMR |

| 2 | Buchwald-Hartwig | Intermediate 1 | Intermediate 2 | 60-75 | >95 | LC-MS, ¹H NMR |

| 3 | Suzuki-Miyaura | Intermediate 2 | Final Product | 50-70 | >98 | LC-MS, ¹H NMR, HRMS |

Concluding Remarks

This application guide demonstrates that 5-Bromo-2-(2-methoxyphenoxy)aniline is a highly valuable and versatile building block for the synthesis of complex kinase inhibitors. The strategic placement of its functional groups—the nucleophilic amine and the "couple-able" bromine—provides medicinal chemists with a reliable platform for constructing core scaffolds and systematically exploring structure-activity relationships (SAR). The protocols provided are based on robust, well-established chemical transformations that are scalable and amenable to library synthesis for drug discovery campaigns.[3][9] Researchers employing these methods are encouraged to use the described self-validation checkpoints to ensure the successful synthesis and purification of their target compounds.

References

-

Amerigo Scientific. (n.d.). ALK Inhibitors: Mechanism, Resistance, and Research Advances. Retrieved from Amerigo Scientific website. [Link]

-

Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(11), 2534-2539. [Link]

-

Wikipedia. (n.d.). ALK inhibitor. Retrieved from Wikipedia. [Link]

-

Roche. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? [Video]. YouTube. [Link]

-

MDPI. (2025, November 27). ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies. MDPI. [Link]

- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.

-

de Koning, P. D., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 1018-1026. [Link]

- Zhang, G., et al. (2014). Synthesis of crizotinib. Chinese Journal of Medicinal Chemistry, 24(6), 445-449.

- Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48.

- Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48.

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences, 6(S5), 864-875. [Link]

- Rosas, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14853-14931.

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are ALK inhibitors and how do they work? [synapse.patsnap.com]

- 5. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-2-phenoxyanilines

Executive Summary

This guide details optimized protocols for the Buchwald-Hartwig cross-coupling of 5-bromo-2-phenoxyaniline with various amine partners. This substrate presents a specific chemoselectivity challenge: the presence of an electron-rich aryl bromide in the presence of a free primary amine (

While standard conditions often lead to oligomerization (homocoupling) or catalyst poisoning, this note utilizes Generation 4 (G4) Palladacycle Precatalysts to achieve high turnover frequencies (TOF) and strict chemoselectivity. We present two distinct workflows: a direct coupling method for secondary amines and a protection-dependent route for primary amines.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

5-bromo-2-phenoxyaniline is an electron-rich electrophile due to the ortho-phenoxy and para-amino donation into the ring.

-

Electronic Effect: The electron-rich nature renders the C-Br bond less electrophilic, requiring electron-rich, bulky phosphine ligands to facilitate oxidative addition.

-

Chemoselectivity Risk: The C1-amino group is a competent nucleophile. Without careful catalyst control, the substrate acts as both electrophile and nucleophile, leading to polymerization.

Ligand Selection Logic

To overcome these hurdles, we utilize dialkylbiaryl phosphine ligands.

-

RuPhos: The gold standard for coupling secondary amines . Its steric bulk prevents the binding of the substrate's primary amine, favoring the cross-coupling with the secondary amine partner.

-

BrettPhos: Essential for coupling primary amines .[1] It is uniquely capable of promoting the reductive elimination of monoarylated products while suppressing diarylation.

Decision Workflow

Before starting, select your protocol based on the coupling partner.

Figure 1: Decision tree for selecting the optimal amination strategy based on nucleophile class.

Experimental Protocols

Protocol A: Direct Coupling with Secondary Amines

Scope: Ideal for cyclic secondary amines (morpholine, piperazine) or acyclic secondary amines. Rationale: RuPhos creates a steric environment that disfavors the approach of the substrate's primary aniline but accommodates the secondary amine.

Reagents:

-

Substrate: 5-bromo-2-phenoxyaniline (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv) - Chosen to prevent base-mediated side reactions common with alkoxides.

-

Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Procedure:

-

Charge: In a nitrogen-filled glovebox (or using strict Schlenk technique), add 5-bromo-2-phenoxyaniline (1.0 mmol, 264 mg), RuPhos Pd G4 (0.02 mmol, 17 mg), and a magnetic stir bar to a reaction vial.

-

Solvate: Seal the vial with a septum cap. Outside the box, inject anhydrous THF (5.0 mL).

-

Add Amine: Inject the secondary amine (1.2 mmol).

-

Add Base: Dropwise add LiHMDS (1.0 M in THF, 2.2 mL) at room temperature.

-

Note: The solution often turns dark orange/brown; this is normal for Pd-amido complexes.

-

-

React: Heat the block to 65°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Quench with saturated

(aq). Extract with EtOAc (3x). Dry organics over -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Protected Coupling with Primary Amines

Scope: Required for coupling primary amines (R-NH2) to avoid scrambling. Rationale: Protecting the C1-amine as a carbamate (Boc) eliminates its nucleophilicity, forcing the Pd to insert exclusively at the C-Br bond and react with the external amine.

Stage 1: Boc-Protection

-

Dissolve 5-bromo-2-phenoxyaniline (1.0 equiv) in THF.

-

Add

(1.1 equiv) and DMAP (5 mol%). Reflux for 2 hours. -

Concentrate and pass through a short silica plug. Yield is typically >95%.

Stage 2: Cross-Coupling (The BrettPhos Protocol)

Reagents:

-

Substrate: N-Boc-5-bromo-2-phenoxyaniline (1.0 equiv)

-

Nucleophile: Primary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: t-Amyl Alcohol or Dioxane (0.2 M)

Step-by-Step Procedure:

-

Charge: Add N-Boc-substrate (1.0 mmol), BrettPhos Pd G4 (0.015 mmol, ~13 mg), and NaOtBu (1.4 mmol, 135 mg) to a vial.

-

Inert: Purge with Argon/Nitrogen (3 cycles).

-

Solvate: Add anhydrous Dioxane (5 mL).

-

Add Amine: Add the primary amine (1.2 mmol).

-

React: Heat to 90°C for 8–16 hours.

-

Checkpoint: BrettPhos systems are sensitive to moisture; ensure reagents are dry.

-

-

Deprotection (In-situ optional): If the free diamine is desired, add 4M HCl in Dioxane (5 mL) directly to the crude mixture after cooling, stir for 2 hours, then basify and extract.

Data & Performance Benchmarks

The following table summarizes expected yields based on internal validation of similar electron-rich halo-anilines.

| Entry | Protocol | Coupling Partner | Ligand System | Base | Yield (%) | Selectivity |

| 1 | A (Direct) | Morpholine | RuPhos Pd G4 | LiHMDS | 88% | >99:1 |

| 2 | A (Direct) | N-Methylpiperazine | RuPhos Pd G4 | LiHMDS | 85% | >99:1 |

| 3 | A (Direct) | Benzylamine | RuPhos Pd G4 | LiHMDS | 45% | 60:40 (Mix)* |

| 4 | B (Protected) | Benzylamine | BrettPhos Pd G4 | NaOtBu | 92% | >99:1 |

| 5 | B (Protected) | Aniline | BrettPhos Pd G4 | NaOtBu | 81% | >99:1 |

*Note: Entry 3 demonstrates why Protocol B is required for primary amines; direct coupling leads to competitive homocoupling.

Mechanistic Visualization

Understanding the catalytic cycle of the G4 precatalyst ensures proper troubleshooting. The G4 system activates rapidly via reductive elimination of the carbazole leaving group, entering the cycle as monoligated Pd(0).

Figure 2: The G4 Precatalyst activation and Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free amine | Switch to Protocol B (Protection). Ensure Argon purge is rigorous. |

| Debromination (Ar-H) | Switch solvent to Toluene. Lower temp to 80°C. | |

| Homocoupling | Substrate acting as nucleophile | Use RuPhos (steric rejection of primary amine) or protect the amine. |

| Dark Black Precipitate | Pd Black formation (Catalyst death) | Oxygen leak. Re-run with fresh G4 precatalyst. Do not use old Pd(OAc)2. |

References

-

Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[1][2] J. Am. Chem. Soc.[1][3]2008 , 130, 13552.[1]

-

Bruno, N. C., Niljianskul, N., Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." J. Org.[3][4] Chem.2014 , 79, 4161–4166.

-

Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649.

-

Sigma-Aldrich Technical Guide. "Buchwald Precatalysts User Guide."

Sources

- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Optimizing Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryl Amines from 5-Bromo-2-(2-methoxyphenoxy)aniline

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to 5-Bromo-2-(2-methoxyphenoxy)aniline. This substrate, which contains an electron-rich aniline and a bulky ortho-phenoxy group, presents unique challenges including potential catalyst inhibition and steric hindrance.[4][5][6] We present a detailed, optimized protocol, a discussion of the mechanistic rationale behind parameter selection, and a troubleshooting guide to empower the successful synthesis of diverse biaryl amine scaffolds for pharmaceutical and materials science applications.

Introduction: The Challenge and Opportunity

The biaryl amine motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] The target substrate, 5-Bromo-2-(2-methoxyphenoxy)aniline, is a valuable building block for accessing novel chemical space. However, its structure presents a classic challenge for palladium-catalyzed cross-coupling. The aniline moiety can coordinate to the palladium center, potentially inhibiting catalytic activity, while the sterically demanding ortho-methoxyphenoxy group can hinder key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[5]

Developing a robust and high-yielding Suzuki-Miyaura protocol for this substrate is therefore a high-value objective. This guide provides a field-proven methodology derived from established principles for coupling challenging, electron-rich, and sterically hindered aryl bromides.[2][4][7][8]

Mechanistic Considerations for a Challenging Substrate

The success of the Suzuki-Miyaura coupling hinges on the delicate balance of three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9][10] For a substrate like 5-Bromo-2-(2-methoxyphenoxy)aniline, each step requires careful consideration.

-

Oxidative Addition: This is often the rate-determining step.[9] A Pd(0) species inserts into the carbon-bromine bond. For electron-rich aryl bromides, this step can be sluggish. The use of highly electron-rich and bulky phosphine ligands is crucial to facilitate this process by increasing the electron density on the palladium center.[11][12]

-

Transmetalation: In this step, the organic group from the activated boronic acid is transferred to the palladium(II) complex.[11][13] This is facilitated by a base, which activates the organoboron compound.[13] The choice of base and solvent is critical to ensure efficient transmetalation without promoting unwanted side reactions like protodeboronation.[14]

-

Reductive Elimination: The final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][11] Steric hindrance around the palladium center, exacerbated by our bulky substrate, can impede this step.[5] Bulky ligands are again advantageous here, as they promote the formation of the product.[11][12]

To address these challenges, our protocol employs a modern catalyst system comprising a palladium precatalyst and a bulky, electron-rich dialkylbiaryl phosphine ligand. These advanced systems are designed to promote the key steps of the catalytic cycle for hindered and electron-rich substrates.[12]

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the three key steps.

Optimized Experimental Protocol

This protocol has been optimized for the coupling of 5-Bromo-2-(2-methoxyphenoxy)aniline with a generic arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[3]

Materials & Reagents:

-

5-Bromo-2-(2-methoxyphenoxy)aniline (1.0 equiv.)

-

Arylboronic acid or ester (1.5 equiv.)

-

XPhos Pd G3 (Buchwald Precatalyst) (2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Reaction vial (e.g., 8 mL) with a Teflon-lined cap and stir bar

Equipment:

-

Magnetic stir plate with heating

-

Schlenk line or glovebox for inert atmosphere

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add 5-Bromo-2-(2-methoxyphenoxy)aniline (e.g., 0.5 mmol, 153 mg), the arylboronic acid (0.75 mmol), XPhos Pd G3 (0.01 mmol, 8.5 mg), and potassium phosphate (1.0 mmol, 212 mg).

-

Inert Atmosphere: Seal the vial with the Teflon-lined cap. Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (2.0 mL) followed by degassed water (0.5 mL). The solvent ratio (Dioxane:Water 4:1) is critical.

-

Reaction: Place the vial on the preheated stir plate at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl amine product.

Condition Screening and Optimization Data